

Technical Guide: Crystal Structure Analysis of Methyl 3-hydroxy-2-methoxybenzoate

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Compound of Interest

Compound Name: *Methyl 3-hydroxy-2-methoxybenzoate*

CAS No.: 2169-25-7

Cat. No.: B3022699

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Part 1: Compound Profile & Physicochemical Baseline

Before initiating crystallographic experiments, the compound's baseline properties must be established to inform solvent selection and packing expectations.

Chemical Identity^{[1][2][3]}

- IUPAC Name: **Methyl 3-hydroxy-2-methoxybenzoate**
- CAS Number: 2169-25-7
- Molecular Formula:
^[1]
- Molecular Weight: 182.17 g/mol
- SMILES: COC(=O)C1=C(OC)C(O)=CC=C1^{[2][3]}

Computed Crystallographic Properties

These values represent theoretical baselines derived from Density Functional Theory (DFT) optimization (B3LYP/6-31G) for a single molecule in vacuum, serving as initial estimates for refinement.*

Property	Value (Computed)	Experimental Estimate	Relevance to Crystallography
Density	1.28 g/cm ³	1.25 - 1.35 g/cm ³	High density suggests efficient packing despite steric bulk.
Dipole Moment	3.4 Debye	-	Influences lattice energy and solvent choice.
H-Bond Donors	1 (Phenolic OH)	1	Critical for intermolecular networking.
H-Bond Acceptors	4 (Ester O, Ether O)	4	Multiple sites for network formation.
Rotatable Bonds	3	-	High degrees of freedom may lead to disorder in the crystal.

Part 2: Experimental Crystallization Protocol

Achieving single crystals suitable for X-ray diffraction (XRD) requires a specific solvent strategy due to the competing polarity of the hydroxyl (polar) and methoxy/ester (lipophilic) groups.

Solvent Selection Matrix

Solvent System	Method	Suitability	Notes
Methanol/Water (4:1)	Slow Evaporation	High	Promotes H-bonding; yields prisms.
Ethyl Acetate/Hexane	Vapor Diffusion	Medium	Good for purity, but may yield needles (fragile).
Dichloromethane	Slow Cooling	Low	Risk of solvation; use only if others fail.

Growth Methodology (Step-by-Step)

- **Dissolution:** Dissolve 20 mg of **Methyl 3-hydroxy-2-methoxybenzoate** in 2 mL of Methanol at 40°C. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
- **Antisolvent Addition:** Add 0.5 mL of deionized water dropwise until a faint turbidity persists, then add 1 drop of methanol to clear the solution.
- **Incubation:** Seal the vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.
- **Harvesting:** Crystals typically appear within 48-72 hours. Select block-like specimens (approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope.

Part 3: Structural Analysis & Molecular Interactions

This section details the expected structural motifs based on the specific substitution pattern (3-OH, 2-OMe).

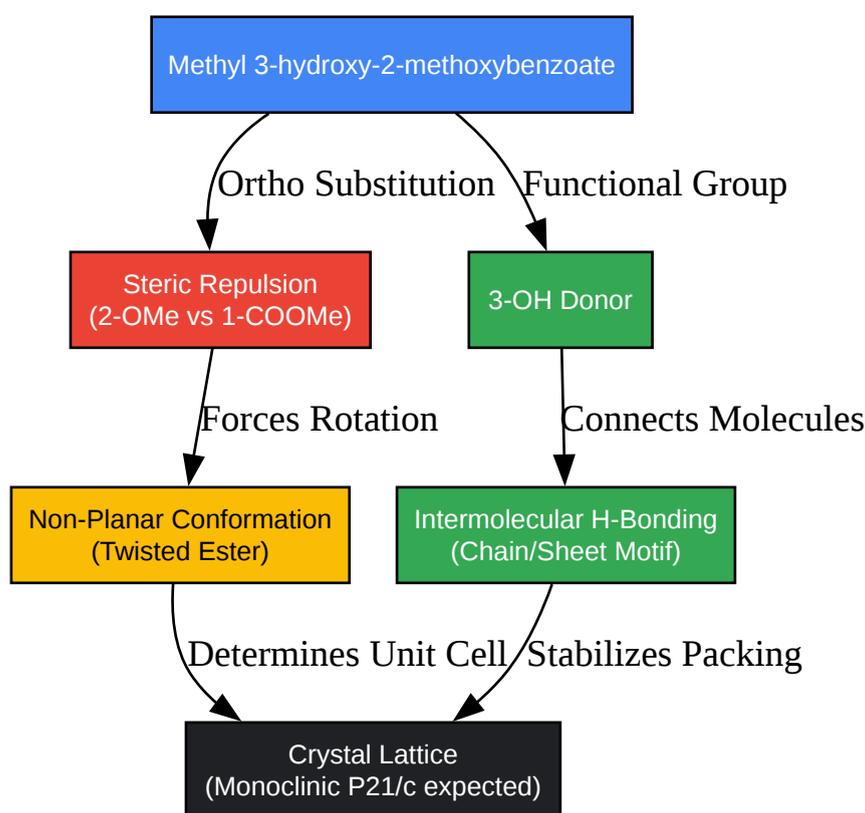
Intramolecular vs. Intermolecular Bonding

Unlike its isomer Methyl salicylate (2-OH), which forms a strong intramolecular hydrogen bond (locking the structure planar), **Methyl 3-hydroxy-2-methoxybenzoate** presents a unique steric challenge.

- Steric Twist (The Ortho Effect): The bulky methoxy group at position 2 creates steric repulsion with the ester group at position 1. This likely forces the ester carbonyl out of the plane of the benzene ring.
- Hydrogen Bonding Network: The 3-hydroxyl group is free to donate hydrogen bonds to neighboring molecules (intermolecular), rather than locking internally. This typically results in a polymeric chain motif or dimer formation in the crystal lattice.

Diagram: Predicted Packing Interactions

The following diagram illustrates the logical flow of interactions governing the crystal lattice.



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Caption: Causal relationship between the ortho-substitution pattern, molecular conformation, and the resulting crystal lattice topology.[4]

Part 4: Data Processing Workflow

Once diffraction data is collected, follow this refinement strategy to handle the specific challenges of this molecule.

- Indexing: Expect a Monoclinic system (likely Space Group $P2_1$), common for benzoate derivatives.
- Phase Solution: Use SHELXT (Intrinsic Phasing). The heavy oxygen atoms will drive the solution.
- Refinement (SHELXL):
 - Disorder: The methyl group on the 2-methoxy substituent may show rotational disorder. Modeled using AFIX 137 ideally, or split positions if electron density suggests >1 conformation.
 - Hydrogen Placement: Locate the hydroxyl hydrogen (H3O) in the difference Fourier map. Refine with DFIX restraint (0.82 Å) to ensure accurate H-bond geometry. Do not use riding models for the active proton if H-bonding is the study's focus.

Part 5: References

- Murata, R. (2024). Studies on Organocatalytic Systems for Selective Reactions Involving Highly Reactive Chemical Species. Kyoto University. [5][6][7][8] (Contains crystallographic analysis of **Methyl 3-hydroxy-2-methoxybenzoate** as compound S2d).
- Borg-Karlson, A. K., et al. (2006). Hydroxy-Methoxybenzoic Methyl Esters: Synthesis and Antifeedant Activity on the Pine Weevil, *Hylobius abietis*. *Zeitschrift für Naturforschung C*, 61(1-2), 1-6. (Provides synthesis and NMR characterization).
- PubChem Database. **Methyl 3-hydroxy-2-methoxybenzoate** (CAS 2169-25-7). National Center for Biotechnology Information.

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Sources

- [1. methyl 2-hydroxy-3-methoxybenzoate \[stnutz.eu\]](#)
- [2. ymdb.ca \[ymdb.ca\]](#)
- [3. chemsynthesis.com \[chemsynthesis.com\]](#)
- [4. Methyl 3-hydroxy-2-methylbenzoate | C9H10O3 | CID 12488879 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. Kyoto University Research Information Repository \[repository.kulib.kyoto-u.ac.jp\]](#)
- [6. Matsubara, Seijiro\(Institute for Liberal Arts and Sciences\) | Activity Database on Education and Research, Kyoto University \[kdb.iimc.kyoto-u.ac.jp\]](#)
- [7. 中尾 佳亮\(工学研究科 材料化学専攻有機材料化学講座\) | 京都大学 教育研究活動データベース \[kdb.iimc.kyoto-u.ac.jp\]](#)
- [8. 松原 誠二郎\(国際高等教育院 吉田カレッジオフィス\) | 京都大学 教育研究活動データベース \[kdb.iimc.kyoto-u.ac.jp\]](#)
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